molecular formula C18H18F4N4O2 B2956244 3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide CAS No. 1775565-30-4

3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide

Cat. No.: B2956244
CAS No.: 1775565-30-4
M. Wt: 398.362
InChI Key: MWYMEIILXUZXCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzamide group, a pyrimidine group, and a piperidine group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure, which isn’t provided in the available resources .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the pyrimidine group, and the piperidine group . The exact synthesis process would depend on the specific structure of the compound and could involve a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of several different functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on its specific structure and the conditions under which it is stored or used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Novel Heterocyclic Compounds : A study describes the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Development of Imaging Probes : Research on the synthesis of fluorine-18 labeled benzamide analogues for imaging sigma2 receptor status of solid tumors with positron emission tomography (PET) highlights the compound's potential in diagnostic applications, especially in identifying tumor presence and behavior (Tu et al., 2007).

Fluorinated Compounds in Drug Development

  • Metabolism Studies : An investigation into the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides insights into its metabolic pathways, highlighting the significance of fluorinated compounds in the development of cancer therapies (Gong et al., 2010).

  • Antibacterial Activity of Fluorinated Compounds : A study synthesizing novel 8-fluoro Norfloxacin derivatives to evaluate their antibacterial activity against resistant strains of Staphylococcus aureus demonstrates the critical role of fluorinated compounds in addressing antibiotic resistance (Sunduru et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include avoiding inhalation or contact with skin or eyes, and storing the compound in a safe manner .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O2/c1-28-14-3-2-11(8-13(14)19)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYMEIILXUZXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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